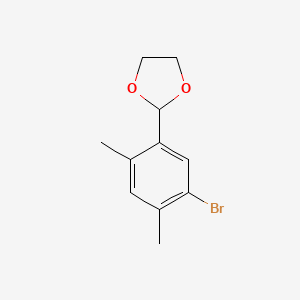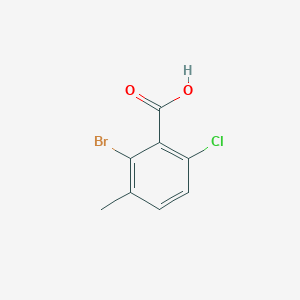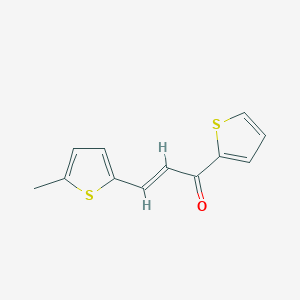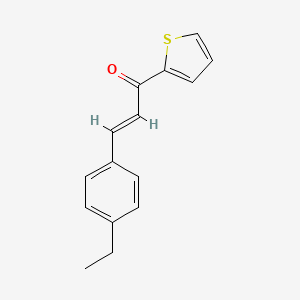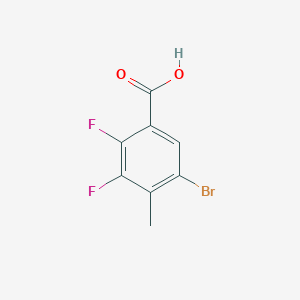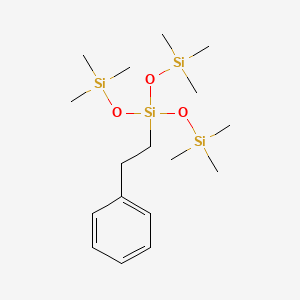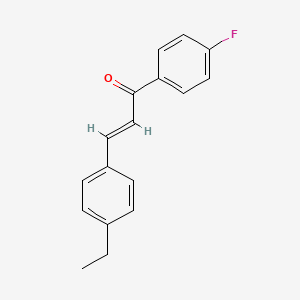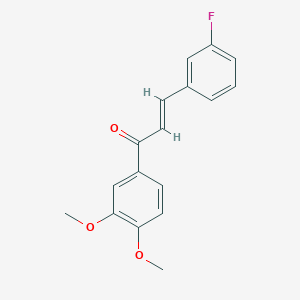
t-Butyl 2-methoxy-6-methylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 2-methoxy-6-methylphenylcarbamate, also known as t-BOMPC, is a synthetic compound used in various scientific and industrial applications. It is a white solid that is soluble in organic solvents and has a melting point of 116-118°C. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in organic reactions. Furthermore, t-BOMPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
T-BOMPC has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antifungals. Furthermore, t-Butyl 2-methoxy-6-methylphenylcarbamate has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
Wirkmechanismus
The mechanism of action of t-Butyl 2-methoxy-6-methylphenylcarbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate. This intermediate is then hydrolyzed to form the desired product. Additionally, it is believed that the compound can act as a catalyst in organic reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 2-methoxy-6-methylphenylcarbamate have not been extensively studied. However, it has been shown to be non-toxic in animal studies. Furthermore, it has been shown to be biodegradable and not persistent in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, the compound is non-toxic and biodegradable, making it a safe and effective reagent for a variety of laboratory experiments. The main limitation of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for the use of t-Butyl 2-methoxy-6-methylphenylcarbamate. These include further research into its mechanism of action, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, further research could be conducted into its potential environmental effects, as well as its potential industrial applications.
Synthesemethoden
T-BOMPC can be synthesized from a variety of starting materials, including 2-methoxy-6-methylphenol, tert-butyl bromide, and sodium methoxide. The reaction is typically carried out in a solvent such as isopropanol, and the reaction is complete within 1-2 hours. The product is then isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methoxy-6-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFADJRMJVFOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700573 |
Source


|
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-methoxy-6-methylaniline | |
CAS RN |
545424-34-8 |
Source


|
| Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

